methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H17ClFN3O3S3 and its molecular weight is 462.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.0104608 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate and its derivatives are synthesized for various biological activities. One study focused on the synthesis of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl] phenyl]-3-substituted thiourea derivatives by the addition of substituted aryl isothiocyanates to 4-amino-N’-[(4-substituted phenyl) methylene] benzohydrazide. These compounds were evaluated for their antiviral, antitubercular, and anticancer activities. The study showed significant biological activities against various pathogens, including HIV-1, HIV-2, HSV-1, HSV-2, and Mycobacterium tuberculosis H37 Rv, as well as anticancer activity on specific cell lines (Çıkla, 2010).
Unexpected Chemical Reactions
Another study explored the unexpected chemical reactions during the synthesis of related compounds. The research focused on the hydrazination of esters, a conventional method for preparing acyl hydrazides, and observed unexpected C–S bond cleavage leading to the production of distinct compounds. This unexpected reaction provided insight into the chemical behavior and potential for novel synthetic routes in organic chemistry (Nordin et al., 2016).
Novel Synthetic Pathways and Mechanisms
The research also delves into novel synthetic pathways and mechanisms. For instance, the study on the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones highlights innovative approaches to synthesizing complex organic structures. This work demonstrates the versatility and potential of using stannous chloride in organic synthesis, providing new pathways for the synthesis of pharmacologically active compounds (Bates & Li, 2002).
Pharmacological Implications
Moreover, the synthesis and investigation of fluorinated 2-(4-aminophenyl)benzothiazoles underscore the significance of chemical modifications in enhancing biological activities. These compounds exhibit potent cytotoxicity against certain cancer cell lines, underlining the importance of structural modifications in the development of antitumor agents (Hutchinson et al., 2001).
Properties
IUPAC Name |
methyl 2-[[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S3/c1-9-5-12(16(24)25-2)15(28-9)20-17(26)22-21-14(23)8-27-7-10-3-4-11(19)6-13(10)18/h3-6H,7-8H2,1-2H3,(H,21,23)(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJMJTYJCFYAPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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